2-tert-Butylsulfanyl-benzoic acid

Lipophilicity Drug Distribution ADME Properties

2-tert-Butylsulfanyl-benzoic acid (CAS 7611-60-1, C₁₁H₁₄O₂S) is a sulfur-containing aromatic compound characterized by a benzoic acid core substituted at the ortho-position with a sterically demanding tert-butylsulfanyl (-S-C(CH₃)₃) group. This structural motif places it within the broader class of S-alkyl thiosalicylic acid derivatives, which are recognized as important intermediates in organic synthesis and as scaffolds for modulating physicochemical and biological properties.

Molecular Formula C11H14O2S
Molecular Weight 210.29 g/mol
CAS No. 7611-60-1
Cat. No. B1593673
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-tert-Butylsulfanyl-benzoic acid
CAS7611-60-1
Molecular FormulaC11H14O2S
Molecular Weight210.29 g/mol
Structural Identifiers
SMILESCC(C)(C)SC1=CC=CC=C1C(=O)O
InChIInChI=1S/C11H14O2S/c1-11(2,3)14-9-7-5-4-6-8(9)10(12)13/h4-7H,1-3H3,(H,12,13)
InChIKeyDNHZXAWPEMAWPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-tert-Butylsulfanyl-benzoic acid (CAS 7611-60-1): A Thioether-Modified Benzoic Acid Building Block with Enhanced Steric and Lipophilic Properties


2-tert-Butylsulfanyl-benzoic acid (CAS 7611-60-1, C₁₁H₁₄O₂S) is a sulfur-containing aromatic compound characterized by a benzoic acid core substituted at the ortho-position with a sterically demanding tert-butylsulfanyl (-S-C(CH₃)₃) group [1]. This structural motif places it within the broader class of S-alkyl thiosalicylic acid derivatives, which are recognized as important intermediates in organic synthesis and as scaffolds for modulating physicochemical and biological properties [2].

The Critical Role of the tert-Butyl Group in 2-tert-Butylsulfanyl-benzoic acid: Why Closely Related Analogs Are Not Interchangeable


The ortho-tert-butylthio substitution in 2-tert-butylsulfanyl-benzoic acid (CAS 7611-60-1) imparts a unique combination of steric bulk and lipophilicity that cannot be replicated by smaller alkylthio (e.g., methylthio, ethylthio) or unsubstituted thiosalicylic acid analogs [1]. This steric hindrance directly influences molecular conformation, intermolecular interactions, and the compound's behavior in both synthetic applications and biological systems. For instance, in coordination chemistry, the bulky tert-butyl group alters complexation selectivity, while in medicinal chemistry, enhanced lipophilicity significantly impacts human serum albumin (HSA) binding and distribution, as demonstrated in comparative studies of S-alkyl 2-mercaptobenzoic acid derivatives [2]. Therefore, substituting with a less sterically hindered or less lipophilic analog will likely yield different, and potentially suboptimal, outcomes in research and development workflows.

Quantitative Evidence for 2-tert-Butylsulfanyl-benzoic acid: Head-to-Head Data for Differentiated Performance in Research Applications


Enhanced Lipophilicity of 2-tert-Butylsulfanyl-benzoic acid vs. Unsubstituted 2-Mercaptobenzoic Acid

In a comparative study of 2-mercaptobenzoic acid derivatives, S-alkylation, such as with a tert-butyl group, was shown to significantly enhance lipophilicity compared to the parent compound, 2-mercaptobenzoic acid [1]. While the study's butyl derivative (L4) serves as the closest direct comparator, the tert-butyl group of the target compound is expected to impart even greater lipophilicity due to its larger, more branched structure. This increase in lipophilicity is a key determinant for improved membrane permeability and altered pharmacokinetic profiles in drug discovery contexts [2].

Lipophilicity Drug Distribution ADME Properties Medicinal Chemistry

Modulated Human Serum Albumin (HSA) Binding of 2-tert-Butylsulfanyl-benzoic acid Relative to Parent and Shorter Alkyl Analogs

The introduction of an alkylthio group on the benzoic acid scaffold directly influences its interaction with human serum albumin (HSA). A 2025 study demonstrated that S-alkyl (methyl to benzyl) derivatives of 2-mercaptobenzoic acid exhibit altered binding affinity and quenching mechanisms with HSA, primarily through static quenching and complex formation at Sudlow site I [1]. The tert-butyl group on 2-tert-butylsulfanyl-benzoic acid, being larger and more hydrophobic, is expected to further enhance binding affinity compared to its n-butyl counterpart (L4), which already showed increased HSA interaction relative to the parent acid [2]. This modulation is critical for understanding a compound's in vivo distribution and therapeutic potential.

Plasma Protein Binding HSA Interaction Drug Transport Pharmacokinetics

Steric Hindrance-Driven Selectivity in Metal Ion Extraction: tert-Butyl vs. Methyl and Isopropyl Analogs

In the design of tripodal ligands for Ag+ extraction, the steric bulk of the substituent on a thiophenylether arm was shown to be a critical determinant of complexation efficiency and selectivity [1]. A comparative study synthesized seven tripodal ligands with methyl, isopropyl, and tert-butyl residues on the thioether sites. The tert-butyl group, with its large steric profile, significantly altered the ligand's conformation and, consequently, its ability to form 1:1 complexes with Ag+ in a chloroform/water extraction system [2]. While this study did not directly test 2-tert-butylsulfanyl-benzoic acid, it provides a strong cross-study comparable demonstrating that the tert-butylthio motif, identical to that in the target compound, imparts distinct steric effects that differentiate it from smaller alkyl analogs (methyl, isopropyl) in metal coordination applications.

Coordination Chemistry Metal Extraction Ligand Design Steric Effects

Potential as a Photoacid Generator (PAG) Precursor in Advanced Lithography

Patent literature identifies sulfonium salts bearing tert-butylphenyl groups as effective photoacid generators (PAGs) for high-sensitivity resist materials used in ArF excimer laser lithography [1]. Specifically, the use of tert-butyl-substituted aromatic sulfonium salts is claimed for their ability to generate strong acids upon irradiation, enabling high-resolution patterning (≤0.13 μm) [2]. 2-tert-Butylsulfanyl-benzoic acid serves as a key precursor for synthesizing such sulfonium salts, where its tert-butylsulfanyl group can be oxidized to a sulfonate or incorporated into more complex PAG architectures . While direct comparative performance data for PAGs derived from this specific acid are not disclosed, the patent's explicit preference for tert-butyl-containing structures underscores its differentiated utility compared to non-tert-butyl or smaller alkyl analogs in demanding photolithographic applications.

Photolithography Photoacid Generator Resist Materials Microelectronics

Optimal Application Scenarios for 2-tert-Butylsulfanyl-benzoic acid Based on Demonstrated Differentiation


Medicinal Chemistry: Optimizing Pharmacokinetic Properties Through Controlled Lipophilicity and HSA Binding

When designing a new drug candidate, researchers can utilize 2-tert-butylsulfanyl-benzoic acid as a core fragment to fine-tune the molecule's lipophilicity and plasma protein binding profile [1]. The enhanced lipophilicity, relative to unsubstituted or smaller alkylthio analogs, can improve membrane permeability, while the specific interaction with HSA (Sudlow site I) can be leveraged to modulate the drug's free fraction and half-life [2]. This is particularly valuable for CNS-targeted drugs or those requiring extended systemic circulation, where precise control over these parameters is critical for efficacy and safety.

Coordination and Separation Chemistry: Designing Sterically Tuned Ligands for Selective Metal Ion Recognition

The bulky tert-butylsulfanyl group serves as an effective steric control element in ligand design [1]. Researchers developing novel extractants for precious metals, such as silver (Ag+), can incorporate this compound into multidentate ligand frameworks to exploit steric hindrance effects for enhanced selectivity and extraction efficiency [2]. This scenario is directly applicable to environmental remediation, hydrometallurgy, and the development of selective sensors where differentiating between similarly sized metal ions is a key challenge.

Materials Science: Synthesis of Next-Generation Photoacid Generators (PAGs) for High-Resolution Lithography

In the microelectronics industry, 2-tert-butylsulfanyl-benzoic acid is a strategic precursor for synthesizing advanced photoacid generators (PAGs) [1]. Its tert-butylsulfanyl group can be transformed into sulfonate moieties that are integral to high-performance PAGs used in ArF excimer laser lithography [2]. This application scenario is critical for achieving sub-0.13 μm patterning in semiconductor manufacturing, where the chemical purity and structural precision of the starting material are paramount.

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